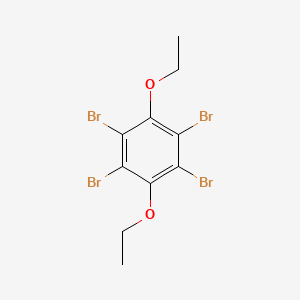

1,2,4,5-Tetrabromo-3,6-diethoxy-benzene

Description

1,2,4,5-Tetrabromo-3,6-diethoxy-benzene is a brominated aromatic compound characterized by four bromine atoms and two ethoxy (-OCH₂CH₃) substituents symmetrically positioned on a benzene ring. This compound is structurally related to flame retardants and intermediates in organic synthesis, though its specific applications require further investigation.

Properties

CAS No. |

120231-44-9 |

|---|---|

Molecular Formula |

C10H10Br4O2 |

Molecular Weight |

481.80 g/mol |

IUPAC Name |

1,2,4,5-tetrabromo-3,6-diethoxybenzene |

InChI |

InChI=1S/C10H10Br4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3 |

InChI Key |

KDBXBDJBNVOFKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1Br)Br)OCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrabromo-3,6-diethoxy-benzene can be synthesized through the bromination of 3,6-diethoxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 1,2,4,5-positions on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar catalysts and conditions as those used in laboratory synthesis. The process may include additional purification steps to ensure the desired product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrabromo-3,6-diethoxy-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atoms to hydrogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Benzene derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

1,2,4,5-Tetrabromo-3,6-diethoxy-benzene is utilized in various scientific research fields, including:

Chemistry: As a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigating its potential biological activity and interactions with biomolecules.

Medicine: Exploring its potential as a lead compound for developing new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrabromo-3,6-diethoxy-benzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethoxy groups and bromine atoms undergo transformations that alter the compound’s structure and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared to four brominated benzene derivatives with analogous substitution patterns:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|---|

| 1,2,4,5-Tetrabromo-3,6-diethoxy-benzene | Not provided | C₁₀H₁₀Br₄O₂ | ~522.8 (estimated) | 4 Br, 2 ethoxy (-OCH₂CH₃) | Potential flame retardant, synthesis intermediate |

| 1,2,4,5-Tetrabromo-3,6-dimethylbenzene | 23488-38-2 | C₈H₆Br₄ | 421.75 | 4 Br, 2 methyl (-CH₃) | Intermediate in organic synthesis |

| 1,2,4,5-Tetrabromo-3,6-bis(pentabromophenoxy)benzene | 58-965-66-4 | C₁₈H₄Br₁₄O₂ | ~1280.6 (estimated) | 4 Br, 2 pentabromophenoxy (-O-C₆Br₅) | High-efficiency flame retardant |

| 1,2,4,5-Tetrabromo-3,6-bis((2,4,6-tribromophenoxy)methyl)benzene | 84473-58-5 | C₂₀H₈Br₁₀O₂ | 1079.32 | 4 Br, 2 (2,4,6-tribromophenoxy)methyl | Flame retardant for polymers |

| 1,2,4,5-Tetrabromo-3,6-bis(bromomethyl)benzene | 39568-99-5 | C₈H₆Br₆ | 615.62 | 4 Br, 2 bromomethyl (-CH₂Br) | Reactive intermediate in bromination |

Key Observations:

- Molecular Weight: The bis(pentabromophenoxy) derivative (CAS 58-965-66-4) has the highest molecular weight (~1280.6), making it suitable for high-temperature flame retardancy .

- Reactivity : Bromomethyl substituents (CAS 39568-99-5) increase reactivity in further substitution reactions, whereas ethoxy groups may stabilize the ring against electrophilic attack .

Functional and Application-Based Comparisons

Flame Retardancy:

- Target Compound: Limited data on flame retardant efficacy, but ethoxy groups may reduce thermal stability compared to fully brominated analogs.

- Bis(pentabromophenoxy)benzene (CAS 58-965-66-4): Exhibits superior flame retardancy due to high bromine content (14 Br atoms) and aromatic stability, commonly used in electronics and textiles .

- Bis((2,4,6-tribromophenoxy)methyl)benzene (CAS 84473-58-5): LogP = 11.0 indicates extreme hydrophobicity, ideal for incorporation into hydrophobic polymers like ABS .

Analytical Methods:

- HPLC Analysis: The bis((2,4,6-tribromophenoxy)methyl) derivative (CAS 84473-58-5) is separable using reverse-phase HPLC, suggesting similar methods could be adapted for the target compound .

- Detection Challenges : Higher bromine content correlates with increased detection limits in environmental samples due to low solubility .

Stability and Environmental Impact

- Thermal Stability: Methyl and bromomethyl derivatives degrade at lower temperatures (~200–300°C), while phenoxy-substituted analogs (e.g., CAS 58-965-66-4) withstand higher temperatures (>400°C) .

- Environmental Persistence: All compounds are likely persistent due to aromatic bromination, with bis(pentabromophenoxy)benzene posing higher bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.